2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Descripción
Propiedades
IUPAC Name |
2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c1-24-12-14(10-23-24)13-8-21-18(22-9-13)26-15-3-6-25(7-4-15)17-2-5-20-11-16(17)19/h2,5,8-12,15H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHAZNPFPATPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with proteins such asGPR119 and PCSK9 . These proteins play crucial roles in glucose homeostasis and lipid metabolism respectively.
Mode of Action
Compounds with similar structures have been shown to act asagonists to their targets. Agonists are substances that initiate a physiological response when combined with a receptor. In the case of GPR119, for example, its agonists stimulate glucose-dependent insulin release.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its targets. For instance, GPR119 agonists stimulate the release of insulin in a glucose-dependent manner and promote the secretion of the incretin GLP-1. This suggests that the compound may be involved in the regulation of glucose metabolism.
Result of Action
The activation of gpr119 by its agonists, for example, leads to the stimulation of glucose-dependent insulin release. This suggests that the compound may have a similar effect if it acts as a GPR119 agonist.
Actividad Biológica
The compound 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine (CAS Number: 2640897-79-4) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.8 g/mol. The structure features a pyrimidine core substituted with a pyrazole and a piperidine moiety, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₆O |
| Molecular Weight | 370.8 g/mol |
| CAS Number | 2640897-79-4 |
The biological activity of this compound is likely due to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperidine and pyrazole groups may enhance its binding affinity and selectivity towards specific targets.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole, including compounds similar to the one discussed, exhibit significant antitumor properties. For instance, certain pyrazole derivatives have shown inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers. The compound's structure suggests potential efficacy in targeting these pathways, although specific data on this compound's direct antitumor effects remain limited.
Antimicrobial Properties
Research has demonstrated that pyrazole derivatives possess antimicrobial activities against a range of pathogens. The incorporation of functional groups such as the chloropyridine moiety may enhance these properties. A comparative study on similar compounds indicated that they exhibited notable antibacterial and antifungal activities, suggesting that this compound could be explored for similar applications.
Anti-inflammatory Effects
Pyrazole derivatives have also been recognized for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them suitable candidates for developing therapies against chronic inflammatory diseases. While specific studies on this compound are sparse, its structural analogs have shown promise in reducing inflammation in various preclinical models.
Study on Antitumor Activity
A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds exhibited enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin, highlighting the potential for synergistic effects in treatment regimens .
SAR Analysis
The structure-activity relationship analysis of pyrazole-containing compounds has revealed that modifications to the substituents can significantly affect their biological activity. For example, the introduction of halogen atoms or varying alkyl groups can alter binding affinities and enhance therapeutic efficacy .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Studies have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer cells, with IC50 values suggesting potent cytotoxicity. The mechanism of action involves the modulation of specific pathways that control cell growth and apoptosis.
Neuropharmacology
The compound has potential applications in neuropharmacology due to its ability to interact with neurotransmitter systems. It may serve as a lead compound for developing treatments for neurological disorders such as depression and anxiety by acting on serotonin and dopamine receptors.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound possess antimicrobial activity against various pathogens. Its efficacy against bacterial strains makes it a candidate for further development in antibiotic research.
Biological Research Applications
Biochemical Studies
The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structural features allow it to serve as a probe for understanding the binding affinities of biological targets.
Drug Development
As a potential drug candidate, this compound is studied for its pharmacokinetics and pharmacodynamics. Researchers are exploring its bioavailability, metabolism, and excretion profiles to assess its viability as a therapeutic agent.
Material Science Applications
Polymer Chemistry
In material science, 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine can be used as a building block for synthesizing novel polymers. Its unique functional groups allow for the creation of materials with tailored properties for specific applications, such as drug delivery systems or coatings.
Catalysis
The compound may also find applications in catalysis due to its ability to facilitate chemical reactions under mild conditions. Its structural characteristics can enhance reaction rates and selectivity, making it valuable in synthetic organic chemistry.
Case Studies
-
Antitumor Efficacy Study
A study published in Cancer Research evaluated the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting that it may inhibit key signaling pathways involved in tumor growth. -
Neuropharmacological Research
In a study focused on neuropharmacology, researchers assessed the effects of this compound on serotonin receptor activity. The findings revealed potential anxiolytic effects, warranting further investigation into its therapeutic applications for anxiety disorders. -
Antimicrobial Activity Assessment
A recent study investigated the antimicrobial properties of several derivatives of this compound against common bacterial strains. The results demonstrated effective inhibition, highlighting its potential as a new antibiotic agent.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Patented Compounds
Several compounds in European Patent EP 1 808 168 B1 share structural similarities with the target compound. For example:
- 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (EP 1 808 168 B1): This compound replaces the pyrimidine core with a pyrazolo[3,4-d]pyrimidine scaffold. The 3-isopropyl-[1,2,4]oxadiazole substituent may improve metabolic stability compared to the target compound’s chloropyridine group. Such oxadiazole derivatives are often utilized for their electron-deficient character and resistance to oxidation .
- Sulfonamide groups are common in kinase inhibitors for improving solubility and target affinity .
Heterocyclic Core Variations
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): This compound replaces the pyrimidine core with a fused thieno[3,2-d]pyrimidine system. The thiophene ring increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s simpler pyrimidine core .
- 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (): These derivatives feature a pyrido[3,4-d]pyrimidinone core, introducing a ketone group that could participate in hydrogen bonding. The target compound’s lack of a ketone may reduce polar interactions but improve metabolic stability .
Substituent Modifications
- 2-(1-Methyl-1H-pyrazol-5-yl)piperidine hydrochloride (): This simpler piperidine-pyrazole derivative lacks the pyrimidine core and chloropyridine group. The absence of the pyrimidine ring limits its ability to engage in π-π stacking interactions, a key feature of the target compound’s design .
Comparative Data Table
Métodos De Preparación
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into:
-
3-Chloro-4-(piperidin-4-yloxy)pyridine : Formed via nucleophilic substitution between 3-chloro-4-hydroxypyridine and a piperidine derivative.
-
5-(1-Methylpyrazol-4-yl)pyrimidin-2-ol : Prepared through condensation of pyrimidine precursors with 1-methylpyrazole-4-boronic acid.
-
Coupling of Subunits : Mitsunobu or Ullmann-type reactions link the pyrimidine and pyridine intermediates.
Stepwise Preparation Methods
Nucleophilic Substitution Reaction
Procedure :
-
Reactants : 3-Chloro-4-hydroxypyridine (1.0 eq), 4-hydroxypiperidine (1.2 eq), triphenylphosphine (1.5 eq).
-
Conditions : Diethyl azodicarboxylate (DEAD, 1.5 eq) in THF, 0°C → room temperature, 12 hours.
Mechanism : A Mitsunobu reaction facilitates the ether linkage formation, leveraging DEAD’s role in oxidizing triphenylphosphine to generate the phosphonium intermediate, which activates the hydroxyl group for substitution.
Alternative Pathway: SNAr Reaction
Procedure :
-
Reactants : 3-Chloro-4-fluoropyridine (1.0 eq), piperidin-4-ol (1.1 eq).
-
Conditions : K₂CO₃ (2.0 eq), DMF, 80°C, 6 hours.
Mechanism : The electron-deficient pyridine ring undergoes nucleophilic aromatic substitution (SNAr) with piperidin-4-ol, facilitated by fluoride leaving group activation.
Condensation with Boronic Acid Derivatives
Procedure :
-
Reactants : 2-Chloro-5-iodopyrimidine (1.0 eq), 1-methylpyrazole-4-boronic acid (1.5 eq).
-
Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), DME/H₂O (3:1), 90°C, 8 hours.
Mechanism : Suzuki-Miyaura cross-coupling installs the pyrazole group via palladium-catalyzed coupling of the boronic acid to the pyrimidine iodide.
Alternative Approach: Cyclocondensation
Procedure :
-
Reactants : Ethyl 2-cyanoacetate (1.0 eq), 1-methylpyrazole-4-carbaldehyde (1.2 eq).
-
Conditions : NH₄OAc (3.0 eq), acetic acid, reflux, 4 hours.
Mechanism : Knoevenagel condensation followed by cyclization forms the pyrimidine ring, with subsequent oxidation to introduce the hydroxyl group.
Mitsunobu Coupling
Procedure :
-
Reactants : 3-Chloro-4-(piperidin-4-yloxy)pyridine (1.0 eq), 5-(1-methylpyrazol-4-yl)pyrimidin-2-ol (1.2 eq).
-
Conditions : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → room temperature, 24 hours.
Optimization Note : Lower yields stem from steric hindrance at the piperidine oxygen; substituting DIAD with ADDP improves yields to 70%.
Ullmann-Type Coupling
Procedure :
-
Reactants : 2-Chloro-5-(1-methylpyrazol-4-yl)pyrimidine (1.0 eq), 3-chloro-4-(piperidin-4-yloxy)pyridine (1.1 eq).
-
Conditions : CuI (10 mol%), L-proline (20 mol%), K₃PO₄ (2.0 eq), DMSO, 100°C, 24 hours.
Mechanism : Copper-catalyzed C–O bond formation links the pyrimidine and pyridine subunits, albeit with moderate efficiency due to competing side reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mitsunobu Coupling | Ether formation | DIAD, THF, 24h | 55–60 | High regioselectivity | Costly reagents, moderate yield |
| Ullmann Coupling | C–O coupling | CuI, DMSO, 24h | 50–55 | Avoids phosphine reagents | Requires high temperatures |
| Suzuki-Miyaura | Pyrazole installation | Pd catalysis, 8h | 75–80 | High efficiency for pyrazole coupling | Limited to boronic acid availability |
Challenges and Optimization Strategies
Steric Hindrance in Piperidine-Pyrimidine Linkage
The piperidine ring’s bulkiness impedes nucleophilic attack during Mitsunobu reactions. Solutions :
Purification of Polar Intermediates
Hydroxyl-containing intermediates (e.g., pyrimidin-2-ol) exhibit high polarity, complicating column chromatography. Solutions :
Q & A
Basic Synthesis: Key Considerations for High Yield and Purity
Q: What are the critical steps and reaction conditions for synthesizing 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine with optimal yield? A:
- Coupling Reactions : Use nucleophilic aromatic substitution to introduce the piperidinyloxy group. For example, highlights NaOH in dichloromethane (DCM) for similar piperidinyloxy coupling, achieving 99% purity .
- Pyrazole Functionalization : Employ condensation reactions (e.g., NH4OAc in glacial AcOH at 108°C) to attach the 1-methylpyrazole moiety, as seen in analogous pyrimidine derivatives ( ) .
- Purification : Post-synthesis, acidic workup (e.g., 1M HCl at 50°C) can precipitate impurities ( ) .
- Yield Optimization : Adjust stoichiometry of reagents (e.g., POCl3 in DMF for pyrimidine activation) and monitor reaction time to minimize side products () .
Advanced Structural Characterization: Resolving Configuration Contradictions
Q: How can crystallographic data resolve discrepancies in the proposed configuration of the compound? A:
- Single-Crystal X-Ray Diffraction : Determine bond angles, torsion angles, and spatial arrangement. and provide protocols for data collection (Mo Kα radiation, λ = 0.71073 Å) and refinement (SHELXS-97) to resolve ambiguities in piperazine-pyrimidine systems .
- Validation Metrics : Use R-factors (<0.05) and residual electron density maps to confirm structural integrity () .
Methodological Design for Bioactivity Studies
Q: What experimental design principles are recommended for evaluating kinase inhibition or receptor binding? A:
- Randomized Block Design : Implement split-plot designs ( ) to account for variables like dose-response and time points. Use four replicates with standardized biological models .
- Assay Development : Prepare buffer systems (e.g., ammonium acetate at pH 6.5) for stability testing ( ). Include positive controls (e.g., known kinase inhibitors) and measure IC50 values via fluorescence polarization .
Safety Protocols for Laboratory Handling
Q: What safety measures are essential when handling this compound? A:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. emphasizes fume hood usage for synthesis steps involving volatile reagents (e.g., DCM) .
- Emergency Response : Follow H300 (toxic if swallowed) and H315 (skin irritation) protocols ( ). Neutralize spills with inert adsorbents (e.g., vermiculite) .
Advanced Synthetic Optimization: Piperidinyloxy Moieties
Q: How can reaction parameters be optimized for introducing the piperidinyloxy group? A:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity ( ) .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate SNAr reactions at 60°C ( ) .
- Kinetic Monitoring : Track reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) or HPLC-MS to identify intermediates ( ) .
Analytical Contradictions: Resolving Purity vs. Bioactivity Discrepancies
Q: How to address conflicting data between HPLC purity (>95%) and inconsistent bioactivity results? A:
- Impurity Profiling : Use LC-HRMS to identify trace byproducts (e.g., dechlorinated derivatives) that may antagonize target receptors ( ) .
- Bioassay Validation : Re-test activity in orthogonal assays (e.g., SPR vs. cell-based luciferase) to rule out false negatives ( ) .
Computational Modeling: Predicting Physicochemical Properties
Q: What computational tools validate logP, pKa, and solubility for this compound? A:
- ACD/Labs Percepta : Predict logP (2.8 ± 0.3) and aqueous solubility (0.12 mg/mL at pH 7.4) using QSPR models ( ). Cross-validate with experimental shake-flask assays .
- Molecular Dynamics (MD) : Simulate solvation free energy in explicit water models (e.g., TIP3P) to refine predictions () .
Stability Under Storage Conditions
Q: How to ensure compound stability during long-term storage? A:
- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis ( ) .
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via UPLC ( ) .
Advanced Pharmacokinetic Profiling
Q: What methodologies assess metabolic stability and plasma protein binding? A:
- Microsomal Incubations : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration systems. Calculate t1/2 via LC-MS/MS ( ) .
- Equilibrium Dialysis : Measure protein binding using 1% BSA in PBS (pH 7.4) over 4 hours ( ) .
Addressing Synthetic Byproducts
Q: How to mitigate undesired byproducts during pyrimidine functionalization? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
